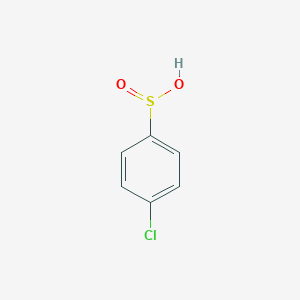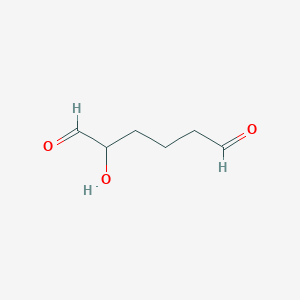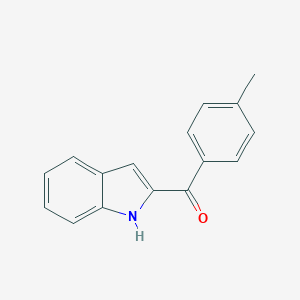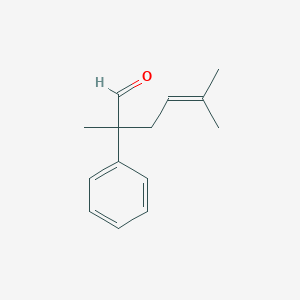
2,5-Dimethyl-2-phenylhex-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-2-phenylhex-4-enal, also known as DMPO, is a stable free radical scavenger that has gained significant attention in scientific research due to its unique properties. DMPO is a versatile compound that can be synthesized through various methods and has been utilized in a wide range of applications, including biochemical and physiological studies, as well as in the field of drug discovery.
Mécanisme D'action
2,5-Dimethyl-2-phenylhex-4-enal acts as a free radical scavenger by trapping free radicals and forming stable adducts. 2,5-Dimethyl-2-phenylhex-4-enal has a high affinity for trapping hydroxyl radicals, superoxide radicals, and peroxyl radicals. The adducts formed by 2,5-Dimethyl-2-phenylhex-4-enal can be detected and quantified through various methods, including electron spin resonance spectroscopy.
Effets Biochimiques Et Physiologiques
2,5-Dimethyl-2-phenylhex-4-enal has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various systems, including neuronal cells, liver cells, and cardiovascular cells. 2,5-Dimethyl-2-phenylhex-4-enal has also been shown to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dimethyl-2-phenylhex-4-enal has several advantages for lab experiments, including its stability and ease of detection. 2,5-Dimethyl-2-phenylhex-4-enal is also a relatively inexpensive compound and can be synthesized with high yields and purity. However, 2,5-Dimethyl-2-phenylhex-4-enal has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 2,5-Dimethyl-2-phenylhex-4-enal. One area of interest is the development of new methods for the synthesis of 2,5-Dimethyl-2-phenylhex-4-enal with improved yields and purity. Another area of interest is the study of the effects of 2,5-Dimethyl-2-phenylhex-4-enal on various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of new methods for the detection and quantification of 2,5-Dimethyl-2-phenylhex-4-enal adducts could lead to new insights into the role of free radicals and oxidative stress in various diseases.
Méthodes De Synthèse
2,5-Dimethyl-2-phenylhex-4-enal can be synthesized through various methods, including the reaction of 2,5-dimethyl-2-hexene with phenylacetylene in the presence of a palladium catalyst, or by the reaction of 2,5-dimethyl-2-hexene with phenylacetylene in the presence of a copper catalyst. Another method involves the reaction of 2,5-dimethyl-2-hexene with phenylacetylene in the presence of a nickel catalyst. These methods have been utilized in the synthesis of 2,5-Dimethyl-2-phenylhex-4-enal with high yields and purity.
Applications De Recherche Scientifique
2,5-Dimethyl-2-phenylhex-4-enal has been extensively utilized in scientific research due to its unique properties. It has been utilized as a spin trap for the detection of free radicals in various systems, including biological systems. 2,5-Dimethyl-2-phenylhex-4-enal has also been utilized in the study of oxidative stress and its role in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 2,5-Dimethyl-2-phenylhex-4-enal has also been utilized in the study of the mechanism of action of various drugs and their effects on free radicals and oxidative stress.
Propriétés
Numéro CAS |
1015-18-5 |
|---|---|
Nom du produit |
2,5-Dimethyl-2-phenylhex-4-enal |
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2,5-dimethyl-2-phenylhex-4-enal |
InChI |
InChI=1S/C14H18O/c1-12(2)9-10-14(3,11-15)13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3 |
Clé InChI |
FFQYYVDIFVWGPB-UHFFFAOYSA-N |
SMILES |
CC(=CCC(C)(C=O)C1=CC=CC=C1)C |
SMILES canonique |
CC(=CCC(C)(C=O)C1=CC=CC=C1)C |
Synonymes |
2,5-Dimethyl-2-phenyl-4-hexal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



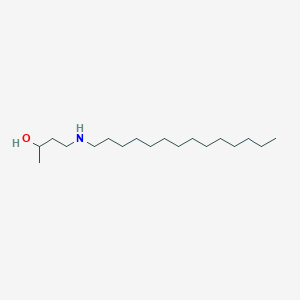
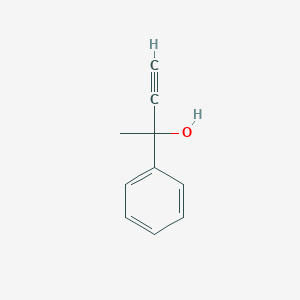
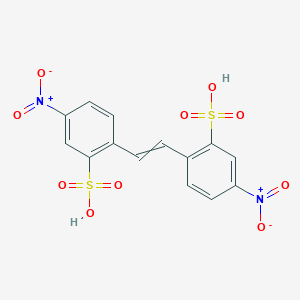
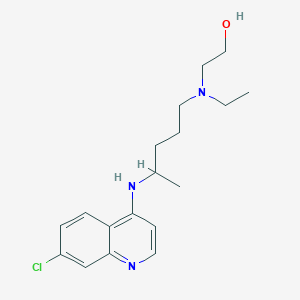
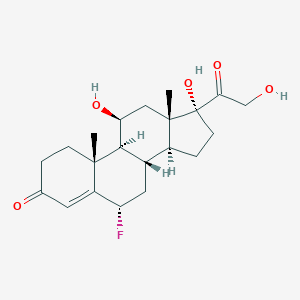
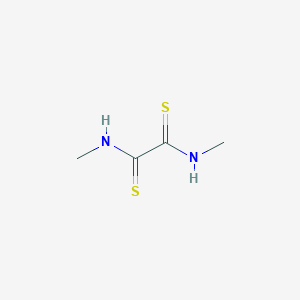
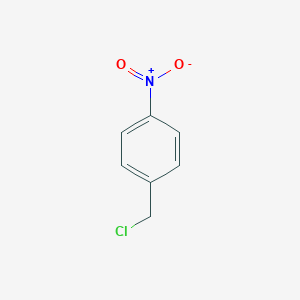
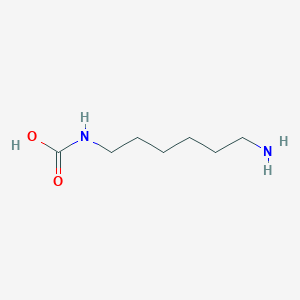
![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)
